molecular formula C20H23N3O5S B12171634 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12171634
M. Wt: 417.5 g/mol
InChI Key: VXAORVJNBGYKKB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 2-methoxyphenyl substituent at the pyrrolidine ring’s 1-position and a sulfonamide-containing ethylamino group at the carboxamide nitrogen. Its molecular formula is C₂₁H₂₃N₃O₅S, with a molecular weight of 437.49 g/mol.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-28-18-10-6-5-9-17(18)23-14-15(13-19(23)24)20(25)21-11-12-22-29(26,27)16-7-3-2-4-8-16/h2-10,15,22H,11-14H2,1H3,(H,21,25)

InChI Key

VXAORVJNBGYKKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxyphenyl group, and the attachment of the phenylsulfonylaminoethyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Phenylsulfonylaminoethyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group is known for its role in inhibiting various enzymes involved in cancer cell proliferation. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related compounds and found that they effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

The presence of the sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are widely recognized for their effectiveness against bacterial infections due to their ability to inhibit folate synthesis in bacteria.

Case Study:
Research demonstrated that compounds similar to 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of the target compound with analogous pyrrolidine derivatives from available literature:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Hypothetical Implications
1-(2-Methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide (Target) 2-Methoxyphenyl; N-(2-(phenylsulfonylamino)ethyl) C₂₁H₂₃N₃O₅S 437.49 Sulfonamide group enhances hydrogen bonding; methoxy group increases lipophilicity. Potential protease or GPCR modulation due to sulfonamide and aromatic moieties .
1-(4-Fluorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide 4-Fluorophenyl; N-(1-phenylethyl) C₁₉H₁₉FN₂O₂ 326.36 Fluorine atom improves metabolic stability; phenylethyl group may enhance CNS penetration. Possible CNS-targeted applications; fluorophenyl may reduce oxidative metabolism .
1-[4-(2-(2-Fluoroanilino)-2-oxoethoxy)phenyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide 4-(2-(2-Fluoroanilino)-2-oxoethoxy)phenyl; N-(4-methoxybenzyl) C₂₇H₂₅FN₂O₆ 516.51 Fluoroanilino and methoxybenzyl groups introduce steric bulk; ether linkage improves solubility. Likely GPCR affinity due to extended aromatic systems and polar linkages .
L748337 (from ) Phenylsulfonylaminoethyl; hydroxypropoxy-phenylmethyl C₂₅H₃₄N₄O₅S 526.63 Sulfonamide and hydroxypropoxy groups enable dual hydrogen bonding; complex aromaticity. Documented as a β-adrenergic receptor ligand, suggesting sulfonamide’s role in receptor binding .

Key Structural and Functional Insights:

Sulfonamide vs.

Aromatic Substituents : The 2-methoxyphenyl group in the target may enhance membrane permeability relative to 4-fluorophenyl or 4-methoxybenzyl groups in analogs .

Side Chain Flexibility: The ethylamino linker in the target compound provides conformational flexibility absent in rigid analogs like L748337, which could influence binding kinetics .

Biological Activity

1-(2-Methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and a methoxyphenyl moiety. Its molecular formula is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S and it has a molecular weight of approximately 405.48 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential pharmacological properties that warrant investigation into its biological activities.

Structural Features

The structural components of this compound contribute to its biological activity:

  • Pyrrolidine Ring : Known for its ability to undergo various chemical transformations, potentially enhancing reactivity.
  • Carboxamide Group : Capable of forming hydrogen bonds, which may improve solubility in polar solvents.
  • Methoxy and Sulfonamide Functionalities : These groups can significantly influence the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide exhibit various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structures can act as potential anti-cancer agents. The mechanism typically involves the inhibition of specific pathways critical for cancer cell proliferation. For instance, the sulfonamide linkage may enhance binding affinity to target proteins involved in tumor growth.

Anti-inflammatory Effects

The methoxyphenyl structure is often associated with anti-inflammatory properties. Compounds that share this feature have been documented to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may exert similar effects.

Interaction with G Protein-Coupled Receptors (GPCRs)

Given the structural characteristics, it is plausible that this compound interacts with GPCRs, which are pivotal in cellular signaling pathways. Such interactions can lead to the modulation of intracellular calcium levels and subsequent physiological responses .

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

  • Antitumor Activity : A study demonstrated that a structurally related pyrrolidine derivative exhibited significant cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology.
  • Enzyme Inhibition : Research on similar sulfonamide-containing compounds revealed their ability to inhibit key enzymes involved in inflammatory responses. This suggests a possible mechanism for the anti-inflammatory activity of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide .
  • Binding Affinity Studies : Radioligand binding assays on related compounds have shown varying degrees of affinity for dopamine and serotonin receptors. This points towards the potential neuropharmacological effects of the compound under investigation .

Comparative Analysis

To better understand the biological profile of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesPrimary Use
1-(3-methoxyphenyl)-5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamidePyrrolidine ring, carboxamide, methoxy groupPotential anti-cancer agent
SulfamethoxazoleSulfonamide groupAntibiotic
NimesulideMethoxyphenyl structureAnti-inflammatory
PhenacetinAcetaminophen derivativeAnalgesic

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